molecular formula C18H21NO5S2 B2878262 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1203181-04-7

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2878262
CAS No.: 1203181-04-7
M. Wt: 395.49
InChI Key: UKDIQAMNZGQNOK-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a tetrahydropyran ring, and a benzo-dioxine sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a benzo-dioxine sulfonamide group

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c20-26(21,14-3-4-15-16(12-14)24-10-9-23-15)19-13-18(5-7-22-8-6-18)17-2-1-11-25-17/h1-4,11-12,19H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDIQAMNZGQNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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